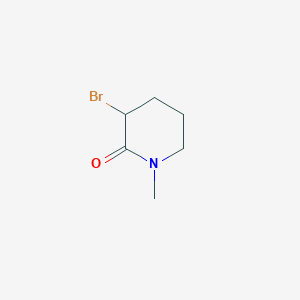

3-Bromo-1-methyl-2-piperidone

Description

Significance of Piperidinone Scaffolds in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental structural motif and is the most common heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration. researchgate.net Piperidinone scaffolds, which are derivatives of piperidine containing a ketone group, are particularly valuable in drug discovery and organic synthesis. researchgate.netfrontiersin.orgnih.gov They serve as crucial intermediates for creating a diverse range of substituted piperidines through various chemical reactions.

The presence of the ketone group within the piperidone ring increases its polarity and allows for hydrogen bonding and nucleophilic additions, enhancing its potential for biological interactions. These scaffolds are found in compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org The adaptability of the piperidinone core allows for modifications that can fine-tune the physicochemical properties of a molecule, such as polarity and lipophilicity, which is a key strategy in fragment-based drug design and the optimization of lead compounds. frontiersin.org

The synthesis of piperidinone derivatives has been a focus of organic chemists, leading to the development of efficient methods to access these important structures. nih.govnih.govacs.org These methods often allow for the introduction of various substituents and stereochemical complexities, which can be crucial for biological activity. nih.govacs.orgresearchgate.net

Research Gaps and Emerging Avenues for 3-Bromo-1-methyl-2-piperidone Investigations

While the broader class of piperidinones is well-explored, dedicated research into the specific properties and applications of this compound is still an emerging field. The introduction of a bromine atom at the 3-position of the 1-methyl-2-piperidone scaffold significantly influences its reactivity, opening up new avenues for chemical exploration. The bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups at this position.

Current research indicates that this compound can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, to create diverse substituted piperidones.

Reduction: The compound can be reduced to 1-methyl-2-piperidone.

Oxidation: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Further investigations are needed to fully elucidate the scope and limitations of these reactions and to explore new transformations. For instance, its potential in cross-coupling reactions, a powerful tool in modern organic synthesis, remains an area ripe for exploration.

From a medicinal chemistry perspective, the unique structural features of this compound make it a compelling candidate for the synthesis of novel therapeutic agents. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Systematic studies into the structure-activity relationships (SAR) of derivatives synthesized from this bromo-piperidone are warranted to unlock its full therapeutic potential.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 49785-85-5 | reagentia.eu |

| Molecular Formula | C6H10BrNO | chemicalbook.com |

| Molecular Weight | 192.05 g/mol | chemicalbook.com |

| InChI Key | BCDLQVAFWJZKTG-UHFFFAOYSA-N |

Interactive Data Table: Related Piperidinone Compounds and their Significance

| Compound Name | Key Structural Features | Relevance/Application |

| 1-Methyl-2-piperidone | The parent compound without the bromine substituent. | A common starting material for the synthesis of this compound. |

| 3-Bromo-1-methylpiperidin-4-one | Isomer with the carbonyl group at the 4-position. | Used as an intermediate in the synthesis of compounds like edoxaban. lookchem.comgoogle.com |

| 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | Contains a bromoacetyl group on the nitrogen atom. | The bromoacetyl group can significantly alter the conformation of the piperidone ring. nih.gov |

| 3,5-Bis(ylidene)-4-piperidones | Possess exocyclic double bonds at the 3 and 5 positions. | Investigated as curcumin (B1669340) mimics with potential biological activities. nih.govrsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDLQVAFWJZKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49785-85-5 | |

| Record name | 3-bromo-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes for 3-Bromo-1-methyl-2-piperidone and Analogues

The most common and direct approach to synthesizing this compound involves the bromination of 1-methyl-2-piperidone. This transformation can be accomplished using various brominating agents and is influenced by the choice of solvent.

Bromination of Piperidinone Derivatives

Regioselective bromination at the 3-position of the 1-methyl-2-piperidone ring is the key step in forming the desired product. This selectivity is crucial to avoid unwanted side reactions.

The choice of brominating agent is critical for a successful reaction. N-Bromosuccinimide (NBS) is a widely reported and effective reagent for this transformation. The reaction is typically carried out under mild conditions. For instance, suspending 1-methyl-2-piperidone in diethyl ether at a controlled temperature of 0–5°C, followed by the addition of NBS, has been shown to be effective. The use of a catalyst, such as ammonium (B1175870) acetate (B1210297), can facilitate the reaction, which is believed to proceed via a radical mechanism where NBS generates a bromine radical.

Another common brominating agent is Phosphorus tribromide (PBr₃) . Elemental bromine (Br₂) also presents a cost-effective option, though its toxicity and corrosivity (B1173158) require careful handling. When using elemental bromine, the reaction is typically performed in a solvent like chloroform (B151607) or dichloromethane (B109758) at temperatures ranging from 0–25°C.

| Brominating Agent | Typical Conditions | Key Considerations |

| N-Bromosuccinimide (NBS) | Diethyl ether, 0–5°C, optional catalyst (e.g., ammonium acetate) | Minimizes side reactions like over-bromination. |

| Phosphorus tribromide (PBr₃) | Inert solvent | A standard alternative to NBS. |

| **Elemental Bromine (Br₂) ** | Chloroform or dichloromethane, 0–25°C | Requires careful handling due to toxicity. Post-reaction quenching with sodium thiosulfate (B1220275) is necessary. |

The choice of solvent plays a significant role in the efficiency and outcome of the bromination reaction. Anhydrous carbon tetrachloride (CCl₄) under an inert atmosphere has been used to enhance regioselectivity when using NBS. For reactions with elemental bromine, solvents like chloroform and dichloromethane are commonly employed. The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. The use of a non-polar solvent like CCl₄ can help to control the reactivity of the brominating agent and favor the desired substitution pattern.

Alkylation Reactions as Precursors to Bromination

In some synthetic strategies, alkylation of a piperidone precursor is performed before the bromination step. For example, a multi-step synthesis can start from pentanoyl bromide, which undergoes alkylation with a secondary amine to form a bromoamide intermediate. chemicalbook.com This intermediate is then cyclized to form the piperidone ring, which can subsequently be brominated. This approach allows for the introduction of various substituents on the nitrogen atom before the key bromination step.

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthesis strategies are highly desirable in chemical manufacturing. wikipedia.org A one-pot synthesis involves subjecting a reactant to successive chemical reactions in a single reactor, which avoids the need for lengthy separation and purification of intermediates. wikipedia.org While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the concept of telescoping reactions, where reagents are added sequentially without work-up, is a relevant strategy. wikipedia.org For instance, a process could be envisioned where the formation of the piperidone ring from a suitable precursor is immediately followed by in-situ bromination in the same reaction vessel.

Advanced Synthetic Strategies for Complex this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of more complex derivatives. The bromine atom at the 3-position is a key functional handle that allows for a variety of subsequent chemical transformations.

Advanced strategies focus on utilizing this reactivity to introduce diverse functionalities. For example, the bromine atom can be displaced through nucleophilic substitution reactions with amines, thiols, or alkoxides to create a wide array of substituted piperidines. Furthermore, the piperidine (B6355638) ring itself can be a template for constructing fused heterocyclic systems, as seen in the synthesis of thiazolo[5,4-c]pyridine (B153566) derivatives from a 3-bromo-1-methyl-piperidin-4-one precursor. google.com These advanced methods are crucial for developing new chemical entities with potential applications in various fields of chemical research.

Stereoselective Synthesis of Chiral Piperidinone Scaffolds

The creation of chiral piperidinone frameworks is fundamental for accessing enantiomerically pure target molecules. While direct stereoselective synthesis of this compound is a specialized area, general strategies for producing chiral piperidines are well-established and can be adapted. These methods often involve the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms.

One effective strategy involves the asymmetric synthesis of 2,6-disubstituted 3-piperidinols, which can serve as precursors to chiral piperidinones. acs.org This can be accomplished through a sequence initiated by the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium (B92312) salt. acs.org Subsequent steps, such as hydrogenation and diastereoselective epoxidation, allow for the construction of piperidine rings with multiple, well-defined stereocenters. acs.orgnih.gov The resulting chiral piperidinol can then be oxidized to the corresponding chiral piperidinone.

Another approach is the diastereoselective alkylation of dihydropyridones, which can be used to introduce substituents with high stereocontrol. nih.gov For instance, the alkylation of 2-phenyl-2,3-dihydropyridone can yield a single diastereomer, which can then undergo further transformations like a Michael addition to create a multi-substituted piperidone with defined stereochemistry. nih.gov These methodologies provide a foundation for developing syntheses of specific chiral derivatives of this compound.

Continuous Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers significant advantages for the production of this compound, particularly in terms of safety, efficiency, and scalability. The use of microreactors can enhance the safety profile of bromination reactions, which often involve hazardous reagents like elemental bromine, by minimizing the volume of reactive materials at any given time. mdpi.com

In flow systems, reagents are continuously pumped and mixed in a reactor, allowing for precise control over reaction conditions. This enhanced control over mass and heat transfer leads to improved yields and selectivity. researchgate.net For the bromination of 1-methyl-2-piperidone, continuous flow systems using microreactors have been shown to achieve yields of 85% with residence times of less than 10 minutes. This represents a significant improvement in efficiency compared to traditional batch processing. researchgate.net The ability to operate these systems in an integrated, uninterrupted network avoids the need for isolating and purifying intermediate products, further streamlining the manufacturing process. mdpi.com

Optimization of Reaction Parameters and Process Development

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and waste. Key parameters include temperature, reaction time, and reagent stoichiometry.

Temperature and Reaction Time Control for Enhanced Yields and Selectivity

Precise control of temperature is critical during the bromination of 1-methyl-2-piperidone to prevent side reactions. When using N-bromosuccinimide (NBS) as the brominating agent, maintaining the temperature below 5°C is essential to minimize the formation of impurities from over-bromination or ring-opening.

The use of continuous flow reactors provides superior control over both temperature and reaction time (residence time). researchgate.net This technology has been demonstrated to significantly shorten the required reaction time while achieving high yields.

Table 1: Effect of Reaction System on Yield and Time

| Reaction System | Temperature | Residence/Reaction Time | Yield |

|---|---|---|---|

| Batch Process | < 5°C | > 26.5 hours | ~92% (best case) |

This table presents comparative data based on findings for similar chemical processes. mdpi.comresearchgate.net

Stoichiometric Considerations for Reagent Efficiency

The molar ratio of the reactants directly impacts the efficiency and outcome of the synthesis. When using elemental bromine (Br₂) as the brominating agent, a slight excess is typically employed to ensure the complete conversion of the starting material, 1-methyl-2-piperidone. A molar ratio of 1.1:1 of bromine to the piperidone substrate is considered optimal. This careful control of stoichiometry prevents the presence of unreacted starting material in the final product and avoids the need for excess bromine, which would require subsequent removal steps, such as quenching with sodium thiosulfate.

Catalytic Systems in Bromination and Subsequent Transformations

Catalysts can play a significant role in enhancing the efficiency of the bromination process and subsequent reactions of this compound. In the synthesis using NBS, a catalyst is often employed to facilitate the reaction. Ammonium acetate has been used as a catalyst in a patented procedure where it promotes the radical mechanism, leading to selective bromination at the 3-position.

In related heterocyclic syntheses, other catalytic systems have proven effective. For example, Ni²⁺-montmorillonite has been used as an effective catalyst for condensation reactions of 1,3-dicarbonyl compounds under flow conditions. mdpi.com For subsequent transformations of the bromo-substituted piperidone, such as cross-coupling reactions, palladium catalysts are commonly used. organic-chemistry.org The bromine atom in this compound makes it a suitable substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse derivatives.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the α-position to the carbonyl group is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 3-Bromo-1-methyl-2-piperidone, enabling the introduction of a wide range of functional groups at the C3 position.

Amination Reactions Leading to Substituted Piperidinones

The reaction of this compound with primary and secondary amines leads to the formation of 3-amino-1-methyl-2-piperidone derivatives. This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the hydrogen bromide generated. The resulting aminopiperidinones are valuable scaffolds in medicinal chemistry.

While specific studies on the amination of this compound are not extensively documented in publicly available literature, the general reactivity of α-halo amides suggests that these reactions are feasible. The reaction conditions would likely involve the use of a polar aprotic solvent and an excess of the amine or a non-nucleophilic base.

Table 1: Representative Amination Reactions of this compound

| Nucleophile (Amine) | Product | Potential Reaction Conditions |

| Ammonia | 3-Amino-1-methyl-2-piperidone | Liquid NH₃ or NH₄OH in a polar solvent |

| Piperidine (B6355638) | 1-Methyl-3-(piperidin-1-yl)piperidin-2-one | K₂CO₃, Acetonitrile, reflux |

| Aniline | 1-Methyl-3-(phenylamino)piperidin-2-one | Triethylamine, THF, reflux |

Alkoxylation and Thiolation Reactions

Similar to amination, the bromine atom can be displaced by alkoxides and thiolates to yield 3-alkoxy- and 3-thio-1-methyl-2-piperidone derivatives, respectively. These reactions expand the diversity of accessible substituted piperidinones.

Alkoxylation is typically carried out using a sodium or potassium alkoxide in the corresponding alcohol or an aprotic solvent. Thiolation reactions can be performed with a thiol in the presence of a base, such as sodium hydride or a tertiary amine, to generate the more nucleophilic thiolate in situ. A patent describing the reaction of the related 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base to form a thiazolo-fused piperidine derivative highlights the feasibility of such C-S bond formations.

Table 2: Alkoxylation and Thiolation of this compound

| Reagent | Product | Potential Reaction Conditions |

| Sodium Methoxide | 3-Methoxy-1-methyl-2-piperidone | Methanol, reflux |

| Sodium Ethoxide | 3-Ethoxy-1-methyl-2-piperidone | Ethanol, reflux |

| Sodium Thiophenoxide | 1-Methyl-3-(phenylthio)piperidin-2-one | DMF, room temperature |

| Ethanethiol / Et₃N | 3-(Ethylthio)-1-methyl-2-piperidone | THF, room temperature |

Reduction Reactions Involving this compound

The presence of both a reducible carbonyl group and a carbon-bromine bond allows for selective reduction strategies to be employed, leading to different classes of products.

Selective Reduction of the Carbonyl Group

The selective reduction of the lactam carbonyl group in the presence of the α-bromo substituent can be challenging. Strong reducing agents like lithium aluminum hydride would likely reduce both the carbonyl and the carbon-bromine bond. However, milder reducing agents, such as sodium borohydride, may offer some selectivity, potentially yielding the corresponding 3-bromo-1-methylpiperidin-2-ol. The synthesis of piperidines from piperidones often involves reduction of the carbonyl group.

It is important to note that the resulting α-bromo alcohol could be unstable and may undergo further reactions. Specific documented examples for the selective carbonyl reduction of this compound are scarce, and the development of such a method would require careful optimization of reaction conditions.

Reductive Debromination Strategies

Reductive debromination to afford 1-methyl-2-piperidone is a more common transformation for α-halo carbonyl compounds. Various methods can achieve this, including catalytic hydrogenation and radical-mediated reductions.

Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) is a standard method for the removal of benzylic and allylic halides and can also be effective for α-halo ketones. Radical debromination, often employing a tin hydride reagent like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN), is another powerful method for the reduction of carbon-halogen bonds.

Table 3: Reductive Debromination of this compound

| Reagent System | Product | General Reaction Conditions |

| H₂, Pd/C | 1-Methyl-2-piperidone | Methanol, room temperature, atmospheric pressure |

| Bu₃SnH, AIBN | 1-Methyl-2-piperidone | Benzene or Toluene, reflux |

| Zn, Acetic Acid | 1-Methyl-2-piperidone | Room temperature to gentle heating |

Oxidation Reactions of the Piperidinone Core

The oxidation of the piperidinone core of this compound can potentially occur at several positions, including the nitrogen atom and the carbon atoms of the ring. The presence of the electron-withdrawing bromine and carbonyl groups would influence the reactivity of the adjacent C-H bonds.

Oxidation of the nitrogen atom to form an N-oxide can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Oxidation of the carbon skeleton, particularly at the C6 position α to the nitrogen, can be accomplished with stronger oxidizing agents. For instance, ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like NaIO₄, is known to oxidize N-alkyl lactams to the corresponding imides. In the case of this compound, this would lead to the formation of 3-bromo-1-methyl-2,6-piperidinedione. The reactivity of the C-H bonds at other positions would be lower, but under harsh conditions, ring-opening or other oxidative transformations could occur.

Table 4: Potential Oxidation Reactions of this compound

| Reagent | Potential Product |

| m-CPBA | This compound N-oxide |

| RuCl₃ / NaIO₄ | 3-Bromo-1-methyl-2,6-piperidinedione |

Condensation Reactions with the Piperidinone Scaffold

The piperidinone scaffold of this compound possesses functionalities that could, in principle, participate in condensation reactions. These reactions typically involve the formation of a carbon-carbon bond through the reaction of an enolate nucleophile with a carbonyl electrophile, followed by dehydration. However, the reactivity of this specific α-halo lactam is dominated by nucleophilic substitution at the C3 position and base-induced elimination of hydrogen bromide.

Documented examples of classic condensation reactions, such as aldol (B89426) or Knoevenagel condensations, directly involving the enolate of this compound are not prevalent in readily available scientific literature. The challenge lies in the preferential reactivity at the C-Br bond. The generation of an enolate at the C3 position by deprotonation would require a strong, non-nucleophilic base under carefully controlled conditions to avoid competing substitution and elimination pathways.

Despite the lack of direct examples for this compound, analogous structures, particularly piperidin-4-ones, are known to undergo condensation reactions to form fused heterocyclic systems. For instance, the condensation of a related compound, 3-bromo-1-methylpiperidin-4-one, with ethyl thiooxamide in the presence of a base is a key step in the synthesis of thiazolo[5,4-c]pyridine (B153566) derivatives. This type of reaction, known as the Hantzsch thiazole (B1198619) synthesis or a related cyclocondensation, highlights the potential of the piperidine scaffold to serve as a building block for more complex molecules. The reaction proceeds by nucleophilic attack of the thioamide on the carbonyl group, followed by an intramolecular substitution involving the bromine atom to form the fused thiazole ring.

While the 2-piperidone (B129406) carbonyl is part of an amide and thus less electrophilic than a ketone, condensations involving the α-carbon are theoretically plausible, potentially leading to spirocyclic or fused-ring products under specific synthetic conditions. These would likely involve reaction with bifunctional reagents where one part reacts at the C3 position (displacing bromide) and the other part interacts with the amide functionality or another position on the ring.

Table 1: Representative Condensation Reactions on Analogous Piperidone Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-bromo-1-methylpiperidin-4-one | Ethyl thiooxamide, Base | Fused Thiazole | (Internal Data) |

| N-Benzyl-4-piperidone | Isatin, Sarcosine | Spirooxindole-pyrrolidine | (Internal Data) |

| Piperidin-4-one | Malononitrile, Aldehyde, NH4OAc | Fused Pyridine (B92270) | (Internal Data) |

This table presents examples from related piperidone systems to illustrate the potential reactivity of the scaffold, as direct examples for this compound are not widely reported.

Ring Expansion and Contraction Methodologies

The structure of this compound, as a cyclic α-halo carbonyl derivative, makes it a suitable substrate for skeletal rearrangements that can alter the size of the piperidinone ring.

Ring Contraction: The Favorskii Rearrangement

One of the most pertinent transformations for this substrate is the Favorskii rearrangement, a reaction characteristic of α-halo ketones in the presence of a base. organic-chemistry.orgwikipedia.orgwhiterose.ac.ukorganicreactions.org In the case of cyclic α-halo ketones, this rearrangement serves as a powerful method for ring contraction. whiterose.ac.ukorganicreactions.org For this compound, treatment with a base such as an alkoxide (e.g., sodium methoxide) would be expected to induce a Favorskii-type rearrangement.

The proposed mechanism involves the initial deprotonation at the α'-carbon (C6) to form an enolate. This is followed by an intramolecular nucleophilic attack on the carbon bearing the bromine (C3), displacing the bromide and forming a strained bicyclic intermediate analogous to a cyclopropanone, in this case, a 1-methyl-1-aza-bicyclo[4.1.0]heptan-2-one. The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of this intermediate. Subsequent cleavage of the C2-C3 bond, which is favored to form the more stable carbanion, leads to the opening of the three-membered ring. Protonation of the resulting carbanion yields the final ring-contracted product, which would be a derivative of N-methylproline (a five-membered ring). whiterose.ac.uk

Table 2: Representative Favorskii Ring Contraction Reactions

| Substrate | Base/Nucleophile | Product | Ring Size Change |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | 6 → 5 |

| 3-Bromobutan-2-one | Sodium hydroxide | 2-Methylpropanoic acid | (Acyclic) |

| α-Bromocamphor | Potassium t-butoxide | Camphenic acid | (Bicyclic Rearrangement) |

This table provides general examples of the Favorskii rearrangement to illustrate the expected outcome for an α-halo lactam like this compound.

Ring Expansion Methodologies

Ring expansion of the piperidinone ring by one carbon would lead to a seven-membered diazepane ring system. Several classical organic reactions could potentially be adapted for this purpose.

Reaction with Diazomethane (B1218177): A common method for the ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement, which can be achieved using diazomethane. wikipedia.orgwikipedia.orgslideshare.net The reaction of this compound with diazomethane could potentially proceed via nucleophilic attack of diazomethane on the carbonyl carbon, followed by nitrogen expulsion and migration of one of the adjacent α-carbons to the newly formed carbene center. This would result in the insertion of a -CH2- group into the ring, yielding a 4-bromo-1-methyl-1,4-diazepan-2-one.

Beckmann Rearrangement: The Beckmann rearrangement is a classic method for converting cyclic ketones into larger-ring lactams via an oxime intermediate. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While this compound is already a lactam, this methodology is relevant for the synthesis of related, ring-expanded lactams from ketone precursors. For example, the oxime of a 3-bromo-cyclohexanone could be subjected to Beckmann rearrangement conditions (e.g., strong acid, PCl5) to yield a bromo-substituted caprolactam (a seven-membered ring). The regiochemical outcome depends on which group is anti-periplanar to the leaving group on the oxime nitrogen.

Schmidt Reaction: The Schmidt reaction involves the acid-catalyzed reaction of a ketone with hydrazoic acid (HN3) to insert a nitrogen atom adjacent to the carbonyl group, forming a lactam. Similar to the Beckmann rearrangement, this would be applicable to a ketone precursor rather than the piperidone itself to generate a ring-expanded lactam.

Table 3: General Methodologies for Ring Expansion of Cyclic Ketones

| Reaction Name | Typical Reagents | Precursor Type | Expanded Product |

| Tiffeneau-Demjanov | Diazomethane (CH2N2) | Cyclic Ketone | Homologated Cyclic Ketone |

| Beckmann Rearrangement | H2NOH, then Acid (H2SO4) | Cyclic Ketone | Lactam (Ring-Expanded Amide) |

| Schmidt Reaction | Hydrazoic Acid (HN3), H+ | Cyclic Ketone | Lactam (Ring-Expanded Amide) |

Derivatives and Analogues of 3 Bromo 1 Methyl 2 Piperidone

Design and Synthesis of Novel Substituted Piperidinone Derivatives

The synthesis of novel piperidinone derivatives often begins with the modification of the piperidinone core. One common approach is the Claisen-Schmidt condensation of N-substituted-4-piperidones with various aromatic aldehydes. acgpubs.org This method allows for the introduction of different substituents, which can significantly influence the biological activity of the resulting compounds. acgpubs.org For instance, the synthesis of α,β-unsaturated carbonyl-based piperidinone derivatives has been explored for their potential as cholinesterase inhibitors. acgpubs.org

Another key synthetic strategy involves the direct functionalization of the piperidinone ring. For example, the bromination of 1-methyl-2-piperidone using N-bromosuccinimide (NBS) is a widely reported method to produce 3-bromo-1-methyl-2-piperidone. This reaction is typically carried out under mild conditions to ensure regioselective bromination at the 3-position.

The following table summarizes some key synthetic reactions for creating piperidinone derivatives:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-Methyl-2-piperidone | N-Bromosuccinimide (NBS), Ammonium (B1175870) acetate (B1210297) | This compound | Radical Bromination |

| N-Benzyl-4-piperidinone | Aromatic aldehydes, KOH | α,β-Unsaturated carbonyl based piperidinone derivatives | Claisen-Schmidt Condensation acgpubs.org |

| Pentanoyl bromide, 2,5-dibromo intermediates | Secondary amine, Base (e.g., NaOH) | This compound | Alkylation and Cyclization |

Functionalization Strategies for Tailored Biological Activity

The functionalization of the this compound scaffold is a critical step in tailoring its biological activity. The bromine atom at the 3-position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. Amines, thiols, and alkoxides are common nucleophiles used to displace the bromine, leading to a diverse library of 3-substituted-1-methyl-2-piperidone derivatives.

The biological activity of these derivatives is highly dependent on the nature of the substituent at the 3-position. acgpubs.org For example, the introduction of a nitro group at the para position of a benzylidene substituent in a piperidinone derivative has been shown to enhance its acetylcholinesterase (AChE) inhibitory activity. acgpubs.org This highlights the importance of strategic functionalization in modulating the pharmacological properties of these compounds.

Key functionalization strategies include:

Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles.

Reduction: The carbonyl group can be reduced to a hydroxyl group, or the entire ring can be modified.

Oxidation: The piperidinone ring can be oxidized to create different heterocyclic systems.

These functionalization strategies allow for the fine-tuning of the molecule's properties, such as lipophilicity and its ability to interact with biological targets.

Exploration of Fused Ring Systems Incorporating the Piperidinone Moiety

The piperidinone scaffold can be incorporated into fused ring systems to create more complex and conformationally constrained molecules. These fused systems can exhibit unique biological activities. For instance, the synthesis of spiro-heterocycles through the [3+2]-cycloaddition reaction of azomethine ylides with 3,5-bis(ylidene)-4-piperidones has been reported. rsc.org

The development of fused systems often involves multi-step synthetic sequences. For example, a Rieche formylation followed by a Wittig reaction and a pyrrole (B145914) ring construction under van Leusen reaction conditions can be used to functionalize a 2-substituted benzothiophene, which can then be fused with a piperidinone ring. rsc.org The synthesis of pyrazolo[3,4-b]pyridine and related fused heterocycles often starts from substituted pyrazole (B372694) carbaldehydes. researchgate.net

The following table provides examples of fused ring systems incorporating the piperidinone moiety:

| Fused System Type | Synthetic Approach | Potential Application | Reference |

| Spiro-heterocycles | [3+2]-cycloaddition of azomethine ylides with 3,5-bis(ylidene)-4-piperidones | Anti-inflammatory agents | rsc.org |

| Pyrazolo[3,4-b]pyridines | Cyclization starting from substituted pyrazole carbaldehydes | Antineoplastic activity | researchgate.net |

| Ring-fused 2-pyridones | Development of synthetic strategies to alter substitution patterns | Antibacterial agents | diva-portal.org |

Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for designing new derivatives with desired properties. numberanalytics.com The electronic and steric effects of substituents on the piperidinone ring play a significant role in determining the molecule's reactivity. numberanalytics.com

For example, in a series of N-methyl-4-piperidone curcumin (B1669340) analogues, the position of a halogen substituent on the benzylidene ring was found to influence the compound's cytotoxicity. kemdikbud.go.id The analogue with a bromine atom at the meta position exhibited higher activity compared to those with chlorine at the ortho or para positions, suggesting that both the nature and position of the substituent are critical for biological activity. kemdikbud.go.id

Computational studies can provide valuable insights into the structure-reactivity relationships of these compounds. nih.gov By modeling the interactions between the molecule and its biological target, it is possible to predict how changes in the molecular structure will affect its activity. This information can then be used to guide the design and synthesis of more potent and selective analogues. The reactivity of these compounds is often influenced by the stability of intermediates and transition states in a reaction. nih.gov

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 3-Bromo-1-methyl-2-piperidone. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all atoms within the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. The N-methyl group of this compound typically presents as a sharp singlet in the spectrum. Its chemical shift is generally observed in the range of δ 2.5–3.0 ppm when measured in deuterated solvents. The proton located on the same carbon as the bromine atom (H-3) is significantly influenced by the electronegativity of the halogen, causing it to appear downfield, typically in the region of δ 4.5–5.0 ppm. The remaining methylene (B1212753) protons (H-4, H-5, and H-6) of the piperidone ring produce complex multiplet patterns due to spin-spin coupling with adjacent protons. These signals are generally found between δ 2.0 and 4.0 ppm.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| N-CH₃ | 2.5 - 3.0 | Singlet |

| CH-Br (H-3) | 4.5 - 5.0 | Multiplet |

| Ring CH₂ (H-4, H-5, H-6) | 2.0 - 4.0 | Multiplets |

Note: Actual chemical shifts and multiplicities can vary based on the solvent used and the specific stereochemistry of the compound.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon (C-2) of the lactam ring is characteristically deshielded and appears far downfield, typically around 170-180 ppm. The carbon atom bonded to the bromine (C-3) shows a resonance at approximately 45–50 ppm. The N-methyl carbon and the other methylene carbons of the ring (C-4, C-5, C-6) have distinct signals that allow for full structural assignment.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) |

| C=O (C-2) | 170 - 180 |

| C-Br (C-3) | 45 - 50 |

| Ring CH₂ (C-4, C-5, C-6) | Varies |

| N-CH₃ | Varies |

Note: Specific chemical shifts depend on the experimental conditions and solvent.

While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for its complete structural analysis. A COSY spectrum would reveal the coupling relationships between protons, confirming the sequence of methylene groups in the piperidone ring. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show correlations between protons and carbons over two or three bonds, confirming the placement of the N-methyl group, the carbonyl group, and the bromine atom. These techniques are also crucial for determining the stereochemistry, such as the chair conformation of the piperidone ring and the axial or equatorial position of the bromine substituent. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which can confirm the molecular formula, C₆H₁₀BrNO. A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]+ and [M+2]+, of nearly equal intensity, appearing at m/z 192 and 194, respectively. The expected m/z for the protonated molecular ion, [C₆H₁₀BrNO+H]⁺, is approximately 198.997. Analysis of fragmentation patterns often reveals the loss of the bromine atom as a primary fragmentation step.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. evitachem.com The most prominent absorption band is due to the stretching vibration of the tertiary amide (lactam) carbonyl group (C=O). This strong band typically appears in the range of 1680–1720 cm⁻¹. The presence of the carbon-bromine (C-Br) bond gives rise to a characteristic vibration in the fingerprint region of the spectrum, usually between 550 and 650 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Amide C=O Stretch (Lactam) | 1680 - 1720 |

| C-Br Stretch | 550 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be influenced by the presence of the lactam chromophore and the bromo substituent. While specific spectral data for this compound is not extensively documented in public literature, analysis of related α,β-unsaturated lactams and bromo-substituted compounds can provide an understanding of its probable absorption characteristics.

Generally, lactams exhibit a weak n→π* transition associated with the carbonyl group at longer wavelengths and a more intense π→π* transition at shorter wavelengths. The introduction of a bromine atom at the α-position to the carbonyl group can influence these transitions. In a study on the photochemical isomerization of N-bromo-α,β-unsaturated lactams, a related compound exhibited UV absorption maxima at 231 nm and 307 nm. cdnsciencepub.com The band at the higher wavelength may be attributed to the n→π* transition of the carbonyl group, potentially red-shifted by the presence of the bromine atom. The absorption at the lower wavelength is likely due to a π→π* transition. A comparative study of UV-Vis absorption spectra of related phenolic dithiolium compounds indicated that their yellow color is due to charge transfer between electron-rich and electron-deficient regions of the molecules. bch.ro This suggests that intramolecular charge-transfer bands could also be a feature in the spectrum of this compound.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although direct crystallographic data for this compound is limited in the current literature, the analysis of closely related piperidone derivatives offers significant structural insights. The six-membered piperidone ring in these derivatives typically adopts non-planar conformations, such as chair, boat, or twist-boat, due to the sp2 hybridized carbonyl carbon and the nature of the substituents. tandfonline.com

Systematic studies of similar brominated and N-methylated piperidone compounds reveal that the ring conformation is sensitive to the substitution pattern. For instance, the crystal structure of 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one shows the piperidone ring adopting a boat conformation. nih.gov In contrast, other 2,6-diphenylpiperidin-4-one derivatives with different substituents have been found to adopt chair conformations. chemrevlett.com In the case of 3,5-bis[(E)-5-bromo-2-thienylidene]-1-methyl-4-piperidone, the central piperidone ring adopts a flattened boat conformation. nih.gov

The conformation of the piperidone ring in related structures is detailed in the table below, providing a basis for predicting the structure of this compound. It is anticipated that the piperidone ring in this compound would likely adopt a distorted chair or boat conformation, with the bromine and methyl substituents occupying positions that minimize steric hindrance.

| Compound | Ring Conformation | Key Structural Features | Reference |

|---|---|---|---|

| 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | Boat | Atoms C1 and C4 deviate by 0.395 (1) and 0.334 (1) Å from the least-squares plane of the other ring atoms. | nih.gov |

| 3,5-bis[(E)-5-bromo-2-thienylidene]-1-methyl-4-piperidone | Flattened Boat | Atoms N1 and C1 lie 0.699 (3) and 0.158 (3) Å out of the C2/C3/C4/C5 plane. The methyl group is in an equatorial position. | nih.gov |

| N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one | Twist-Boat | The heterocyclic ring exhibits a twist-boat conformation. | tandfonline.comresearchgate.net |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair | A standard chair conformation is observed for the piperidone ring. | iucr.org |

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Chair | The piperidine (B6355638) ring adopts a chair conformation with the chlorine atom in an axial position. | chemrevlett.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches offer a detailed understanding of the conformational preferences and electronic properties of 3-Bromo-1-methyl-2-piperidone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For piperidone derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to explore geometric parameters and electronic properties. nih.gov These calculations help in understanding the molecular stability and charge transfer interactions within the molecule. nih.gov

In studies of related brominated piperidone compounds, DFT calculations have been instrumental. For instance, in the case of 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione, DFT calculations with a Lewis acid catalyst like FeCl₃ showed a significant energy preference for bromination at a specific position, highlighting the directing effect of the catalyst. smolecule.com For halogen-substituted N-methyl-4-piperidone curcumin (B1669340) analogs, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine molecular structure, vibrational modes, and electronic properties, showing good agreement with experimental data where available. nih.gov

Computational models using DFT at the B3LYP/6-31G* level predict a chair conformation for the piperidine (B6355638) ring in similar structures, with substituents like a methyl group favoring an equatorial position to minimize steric hindrance. vulcanchem.com These theoretical predictions are crucial for understanding the compound's three-dimensional structure and its influence on reactivity. vulcanchem.com

Ab Initio Methods in Conformational Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to study the conformational preferences of molecules. researchgate.net

For N-methyl-2-piperidone, a related compound, both molecular mechanics and ab initio calculations (RHF/6-31G*, RHF/6-311G, and B3LYP/6-311G ) have been used to investigate its conformation. researcher.life These studies indicate that the piperidone ring predominantly adopts a half-chair conformation. researcher.life The LIS (lanthanide-induced shift) analysis confirms this, although it cannot entirely rule out the presence of a small amount of the boat conformation. researcher.life Such studies are vital for determining the most stable three-dimensional structures of these cyclic compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable information on the dynamic behavior of compounds like this compound and how they interact with solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new or untested compounds. nih.gov

For various classes of compounds, including piperidine derivatives, QSAR models have been developed to predict activities such as CCR5 binding affinity. nih.gov The development of these models often involves calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. gu.sefrontiersin.org While a specific QSAR model for this compound derivatives was not found in the search results, the established use of QSAR for piperidines suggests its applicability. nih.govgu.se Such a model would be valuable for designing new derivatives with potentially enhanced biological activities by identifying the key molecular features that influence their function.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua It is widely used to predict the interaction between a small molecule ligand and a protein target. nih.govdntb.gov.ua

For piperidone derivatives, molecular docking studies have been performed to investigate their binding affinity with various biological targets. For example, docking studies on piperidine derivatives with acetylcholinesterase (AChE) have shown good binding affinity, suggesting their potential as inhibitors. researchgate.netdntb.gov.ua The docking scores, often expressed in kcal/mol, indicate the strength of the binding interaction. dntb.gov.ua

In the context of this compound, its structural features, including the bromine atom and the piperidone ring, allow it to interact with molecular targets like enzymes and receptors. The bromine atom, for instance, can enhance binding affinity through halogen bonding. While specific docking studies for this compound are not detailed in the provided results, the application of this method to similar compounds highlights its importance in predicting potential biological targets and understanding the mechanism of action at a molecular level. vulcanchem.comnih.govdntb.gov.uaacs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and stability of a molecule. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. dntb.gov.ua

For piperidone derivatives, HOMO-LUMO energy calculations have shown that charge transfer interactions occur within the molecules. nih.govacs.org The electron density in the HOMO is often dispersed on specific fragments of the molecule, while the LUMO's electron density is concentrated on other parts. acs.org This distribution helps in identifying the nucleophilic and electrophilic sites within the molecule.

In the case of this compound, molecular orbital analysis reveals that the HOMO typically has significant electron density on the nitrogen atom and the carbonyl oxygen, consistent with their nucleophilic character. Conversely, the LUMO exhibits antibonding character associated with the carbonyl group and the carbon-bromine bond, indicating potential sites for electrophilic attack. These theoretical calculations are essential for predicting the chemical behavior and kinetic stability of the compound. nih.govvulcanchem.com

Table of Calculated Molecular Properties for Piperidone Derivatives

| Property | Description | Typical Values/Observations for Piperidone Derivatives |

| Molecular Geometry | The three-dimensional arrangement of atoms. | Piperidone ring often adopts a half-chair or boat conformation. researcher.lifenih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences the molecule's ability to donate electrons. nih.govresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Influences the molecule's ability to accept electrons. nih.govresearchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap indicates higher stability and lower chemical reactivity. dntb.gov.ua |

| Global Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and softness. | Calculated from HOMO and LUMO energies to predict reactivity. nih.govacs.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the context of piperidone derivatives, MEP analysis helps to identify the most likely sites for chemical reactions. For instance, in halogen-substituted N-methyl-4-piperidone curcumin analogs, the carbonyl (C=O) group and the carbon-halogen (C-X) moiety are identified as electronegative regions, indicating their susceptibility to electrophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential, where red typically signifies regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). This visual representation is crucial for understanding biological recognition processes and predicting intermolecular interactions. sapub.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This analysis allows for the quantitative study of electron delocalization, hyperconjugative interactions, and charge transfer within a molecule, which are fundamental to understanding its stability and reactivity. nih.govacs.org

NBO analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.govacs.org

In studies of related piperidone derivatives, NBO analysis has been used to elucidate the hyperconjugative stabilization energies and identify the key donor-acceptor interactions. nih.gov For this compound, NBO analysis would reveal important interactions, such as the delocalization of electron density from the nitrogen lone pair into adjacent anti-bonding orbitals, which contributes to the partial double bond character of the amide C-N bond. It would also detail the electronic effects of the bromine substituent on the piperidone ring.

Topological Analysis (Atoms in Molecules - AIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. tandfonline.com By examining the topological properties of the electron density, such as the location of bond critical points (BCPs), one can identify and classify different types of interactions, including covalent bonds, hydrogen bonds, and other weak non-covalent interactions. tandfonline.comresearchgate.net

The key parameters derived from an AIM analysis at a BCP include the electron density (ρ) and its Laplacian (∇²ρ). The values of these parameters provide insight into the nature of the interaction. For instance, closed-shell interactions, which are characteristic of hydrogen bonds and van der Waals forces, are typically associated with low ρ and positive ∇²ρ values. tandfonline.com

In the study of related compounds, AIM analysis has been instrumental in confirming and characterizing intermolecular interactions observed in crystal structures. For example, in a study of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, AIM analysis was used to confirm the presence of C-H···N, C-H···Br, and C-H···C interactions. uzh.ch Similarly, for a bromobenzylidene-naphthyridine dione, AIM analysis identified intramolecular hydrogen bonds (O-H···O) with electron density values of +0.0215 and +0.0262 eÅ⁻³ and Laplacian values of +0.0931 and +0.1027 eÅ⁻⁵, respectively, confirming them as closed-shell interactions. tandfonline.com The bond energies for these interactions were calculated to be -5.0828 kJ/mol and -6.1495 kJ/mol. tandfonline.com

For this compound, AIM analysis would be crucial for understanding the weak intermolecular interactions that govern its packing in the solid state and its interactions with other molecules in solution. It could provide quantitative data on potential hydrogen bonds involving the carbonyl oxygen and C-H···Br interactions, which are known to influence the crystal packing of bromine-containing organic compounds. nih.govresearchgate.net

Applications in Organic Synthesis

Role as a Building Block in the Synthesis of Complex Heterocyclic Compounds

3-Bromo-1-methyl-2-piperidone functions as a crucial building block in the assembly of complex heterocyclic structures. The piperidone core is a prevalent motif in many biologically active compounds, and the bromine atom at the 3-position enhances its utility by providing a reactive site for further functionalization. This allows for its use in creating a wide array of substituted piperidine (B6355638) derivatives through reactions such as nucleophilic substitution.

The reactivity of the carbon-bromine bond facilitates the introduction of various substituents, enabling the synthesis of diverse molecular scaffolds. For instance, the bromine can be displaced by nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. This capability makes it a valuable precursor for constructing molecules that incorporate the 1-methyl-2-piperidone moiety as part of a larger, more complex heterocyclic system. smolecule.com The synthesis of compounds like 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione illustrates how piperidine-based structures serve as foundational units in creating complex molecules with potential therapeutic properties. smolecule.com

Intermediate in the Preparation of Pharmaceutical Precursors

The inherent reactivity of this compound and its analogs makes them significant intermediates in the synthesis of pharmaceutical precursors. The piperidine ring is a common structural feature in many approved drugs, and chiral piperidines, in particular, are sought-after components in medicinal chemistry. acs.org

A closely related compound, 3-bromo-1-methyl-piperidin-4-one, serves as a key starting material in an improved, high-yield synthesis of an intermediate for Edoxaban, an oral Factor Xa inhibitor used for stroke prevention. google.com In this patented process, 3-bromo-1-methyl-piperidin-4-one undergoes a condensation reaction with ethyl thiooxamide to form a thiazolo-pyridine core structure, which is a crucial component of the final drug molecule. google.com This example highlights the industrial relevance of bromo-methyl-piperidone derivatives in creating pathways to valuable active pharmaceutical ingredients that are safer and more suitable for large-scale production. google.com The development of practical, kilogram-scale syntheses for related chiral precursors like (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine further underscores the importance of such brominated piperidines as intermediates for pharmaceutical development, enabling toxicology studies and further research. acs.org

| Starting Material | Reagent | Solvent/Base | Reaction | Product | Significance |

|---|---|---|---|---|---|

| 3-bromo-1-methyl-piperidin-4-one | Ethyl thiooxamide | Ethanol / NaOH | Condensation | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | Key intermediate for the anticoagulant drug Edoxaban |

Chemo- and Regioselective Transformations for Diverse Chemical Libraries

The structure of this compound is well-suited for chemo- and regioselective transformations, which are critical for generating diverse chemical libraries for drug discovery and material science. The compound possesses multiple reactive sites, including the electrophilic carbon bearing the bromine atom, the carbonyl group, and the adjacent α-carbon, which can be deprotonated to form an enolate.

Selective reactions can be directed to a specific site while leaving others untouched. For example, nucleophilic substitution reactions can be targeted specifically at the C3 position to displace the bromine atom. This regioselectivity is fundamental, as it allows for the controlled introduction of a wide range of functional groups.

Furthermore, the principles of chemo- and regioselectivity are broadly applied in the synthesis of complex heterocycles from various building blocks. acs.orgresearchgate.net Methodologies involving tandem reactions, where multiple bonds are formed in a specific sequence and orientation, are used to construct complex molecular frameworks efficiently. acs.orgnih.gov The ability to control the outcome of reactions involving multifunctional starting materials is key to modern organic synthesis. The development of regioselective approaches for synthesizing substituted indole (B1671886) and carbazole (B46965) derivatives demonstrates the power of controlling reaction pathways to produce specific isomers from a common precursor. researchgate.netnih.gov This control is essential for building libraries of distinct compounds for screening and optimization in various applications.

Utility in Agrochemical and Specialty Chemical Synthesis

The piperidine scaffold is not only important in pharmaceuticals but also a recurring motif in agrochemicals. The utility of this compound extends to this field, where it can serve as a precursor for novel pesticides and herbicides. The bromo-functionalization provides a convenient point for chemical modification to tune the biological activity and physical properties of the target molecules. evitachem.com

Medicinal Chemistry and Biological Activity Studies

Pharmacological Profiles of 3-Bromo-1-methyl-2-piperidone and its Derivatives

Research into this compound and structurally related compounds has revealed a variety of potential therapeutic applications, from central nervous system disorders to infectious diseases and oncology.

Derivatives of piperidine (B6355638) and related heterocyclic systems have been explored for their potential as antidepressant agents. The therapeutic action of many antidepressants involves the inhibition of monoamine neurotransmitter reuptake, such as serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov

Studies on related scaffolds provide insight into the potential of piperidine-based structures. For instance, certain 2,3,4,7-tetrahydro-1H-azepine derivatives, which are structurally related to piperidines, have been shown to possess dual norepinephrine and dopamine uptake inhibition, a key mechanism for antidepressant activity. nih.gov Similarly, morpholinol derivatives, which can be synthesized from precursors like 2-bromo-propiophenones, have demonstrated antidepressant effects in preclinical models such as the mouse forced swimming test. evitachem.com While direct studies on this compound are limited in this context, the activity of related N-methyl piperidine and azepine structures suggests that this chemical class is of interest for the development of novel antidepressant candidates. nih.govrsc.org One study on aplysinopsin analogs, which feature a different heterocyclic core, found that a bromo-indolyl derivative showed a modest antidepressant effect in animal models. mdpi.com

The piperidine nucleus is a core component of well-known opioid analgesics. journalagent.com Research has been conducted on N-methyl piperidine derivatives to explore their potential for pain management. Studies have shown that quaternary derivatives of N-methyl piperidine can exhibit significant analgesic activity. journalagent.comut.ac.ir The mechanism of action for some piperidinone-based analgesics has been linked to the kappa-opioid receptor (KOR). jst.go.jp

Structure-activity relationship (SAR) studies on these compounds indicate that the presence and position of substituents are critical for activity. For example, in one series of phenacyl piperidinium (B107235) compounds, a methyl group on the phenyl ring conferred more significant analgesic activity than a bromo or chloro group, suggesting that electronic effects influence receptor interaction. journalagent.com Further research into thiazole-piperazine derivatives has shown that their antinociceptive effects are mediated through the opioidergic system, as demonstrated by the reversal of their activity by the opioid antagonist naloxone (B1662785) in tail-clip and hot-plate tests. researchgate.net

| Compound Class | Biological Test | Key Finding | Mechanism Implication |

|---|---|---|---|

| N-methyl piperidine quaternary derivatives | Tail flick test (analgesia) | Showed significant analgesic activity. ut.ac.ir | Opioid receptor interaction. journalagent.com |

| Piperidinone analogues | Acetic acid-induced writhing (mouse) | Identified compounds with antinociceptive effects. jst.go.jp | Activity mediated through kappa-opioid receptor (KOR). jst.go.jp |

| Thiazole-piperazine derivatives | Tail-clip and hot-plate tests | Prolonged reaction times, indicating central antinociceptive activity. researchgate.net | Involvement of the opioidergic system, confirmed by naloxone antagonism. researchgate.net |

The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and a target for treating various disorders. nih.govgoogle.com Allosteric modulation of the CB1 receptor presents a therapeutic approach that can fine-tune receptor activity. nih.gov

While direct data on this compound is not prominent, studies on structurally related compounds highlight potential interactions. For instance, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole has been investigated as a potential ligand for cannabinoid receptors, showing weak agonistic activity at both CB1 and CB2 receptors. smolecule.com Research has demonstrated that CB1 receptor activation can modulate the release of intracellular calcium, a crucial process in neural plasticity. nih.gov Specifically, CB1 agonists inhibit NMDA-elicited increases in intracellular calcium, an effect that is reversed by CB1 antagonists. nih.gov This suggests that compounds interacting with the CB1 receptor could influence fundamental neuronal signaling pathways. nih.gov

Piperidine derivatives have been investigated for their effectiveness against various microbial pathogens. researchgate.netacademicjournals.org A compound closely related to the title structure, 2-Piperidinone, N-[4-bromo-n-butyl]-, extracted from pomegranate peels, demonstrated significant antimicrobial activity against clinical pathogenic isolates. uobasrah.edu.iq This compound, referred to as PNbb, was tested against Pseudomonas aeruginosa, Proteus mirabilis, and Candida albicans, with its inhibitory action being concentration-dependent. uobasrah.edu.iq

In other studies, newly synthesized piperidine derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method. researchgate.net The results indicated that piperidine derivatives were active against both types of bacteria, with some showing efficacy comparable to the standard antibiotic chloramphenicol. researchgate.net The antimicrobial potential appears to be related to the specific substitutions on the piperidine ring. academicjournals.org

| Compound/Derivative | Microorganism | Assay | Result |

|---|---|---|---|

| 2-Piperidinone, N-[4-bromo-n-butyl]- (PNbb) | P. mirabilis, P. aeruginosa, C. albicans | Antibiotic test | Highest inhibition observed against P. mirabilis. uobasrah.edu.iq |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus, E. coli | Disc diffusion | Active against both Gram-positive and Gram-negative bacteria. researchgate.net |

| Various substituted 1,2,5,6-tetrahydropyridines | B. cereus, E. coli, S. aureus, etc. | Disc diffusion / MIC | A derivative with bis(4-cyanophenyl) groups showed the strongest inhibitory activity. academicjournals.org |

The piperidine scaffold is found in numerous compounds investigated for anticancer properties. frontiersin.org Research indicates that this compound and its relatives have potential as anticancer agents through mechanisms that include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines with effective concentrations (EC50) in the low micromolar range (1 to 3 μM). This suggests a broad-spectrum antitumor activity. Similarly, a complex derivative, 3-(6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione, has also been noted for its potential anticancer properties. smolecule.com

Further research on related bis-(2-bromobenzylidene) compounds bearing a 4-piperidone (B1582916) moiety showed potent induction of apoptosis in leukemia cell lines. uniroma1.it These compounds were effective at inhibiting cancer cell growth and promoting cell death. uniroma1.it

| Compound/Derivative | Cell Line(s) | Key Effect | Effective Concentration |

|---|---|---|---|

| This compound | Various cancer cell lines | Induces apoptosis and inhibits cell cycle progression. | 1–3 μM. |

| Bis((E)-2-bromobenzylidene) cyclic compounds with 4-piperidone core | Leukemia (NB4, U937), Breast (MCF-7) | Induction of apoptosis. uniroma1.it | Tested at 5 µM. uniroma1.it |

| Marine-derived bromo-methyl-pyrrolo-pyridine derivative | Colon carcinoma (HT-29), Hepatoma (HepG2) | Cytotoxic effects, G0/G1 phase cell cycle arrest. mdpi.com | 150 nM (HT-29). mdpi.com |

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds function at a molecular level is crucial for their development as therapeutic agents. The primary mechanism of action for this compound is thought to involve the interaction of its reactive bromine atom and polar piperidone ring with biological targets. It can form covalent bonds with nucleophilic sites, such as amino acid residues in enzymes or receptors, leading to the modulation of their activity.

In the context of its anticancer effects, piperidine derivatives have been shown to regulate critical signaling pathways involved in cell survival and death. frontiersin.org This includes altering the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can trigger the release of cytochrome c from mitochondria, initiating a caspase cascade that executes cell death. frontiersin.org For example, some bis-bromobenzylidene piperidone compounds have been found to act as dual inhibitors of the epigenetic enzymes p300 and CARM1. uniroma1.it This inhibition leads to a decrease in histone acetylation (a mark of p300 inhibition) and histone methylation (a mark of CARM1 inhibition), ultimately contributing to their apoptotic effects in cancer cells. uniroma1.it

Enzyme Interaction and Modulation (e.g., inhibition or activation)

This compound has been identified as a compound with the potential to interact with and modulate the activity of various enzymes. The primary mechanism behind this interaction is believed to be its capacity to form covalent bonds with nucleophilic sites within enzymes, which can lead to either the inhibition or activation of their catalytic functions. The presence of a bromine atom on the piperidone ring enhances its reactivity, making it a candidate for targeting enzymes in various biological pathways. While specific enzyme targets for this compound are still under extensive investigation, its structural features suggest a broad potential for enzyme modulation. The six-membered heterocyclic piperidone structure, combined with the reactive bromine substituent, allows it to serve as a versatile scaffold in designing enzyme-targeted molecules.

Receptor Binding Studies and Pharmacological Profiling

The pharmacological profile of this compound includes potential interactions with various receptor systems. Preliminary research suggests that this compound may bind to neurotransmitter receptors, which could influence signaling pathways within the central nervous system. The ability of its piperidone core to interact with these receptors is a key area of interest in neuropharmacological research. The unique structure, featuring a bromine atom and a methyl group, is thought to influence its binding affinity and selectivity for specific receptor subtypes. smolecule.com While comprehensive pharmacological profiling is ongoing, the compound's structural characteristics make it a subject of interest for its potential therapeutic effects mediated through receptor interaction. smolecule.com

Interaction with Nucleophilic Biological Sites (e.g., proteins, nucleic acids)

A significant aspect of the biological activity of this compound is its hypothesized interaction with nucleophilic sites in biological macromolecules like proteins and nucleic acids. The bromine atom at the third position of the piperidone ring makes the compound susceptible to nucleophilic substitution reactions. This reactivity allows it to form covalent bonds with nucleophilic residues such as thiols (cysteine), amines (lysine), or hydroxyl groups (serine) found in proteins, or with sites on nucleic acids. researchgate.net Such covalent modifications can irreversibly alter the structure and function of these biological targets, which is a mechanism of action for certain therapeutic agents. This reactivity is a key factor in its potential antimicrobial and anticancer properties, although the specific molecular targets are still being elucidated.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies on analogues of this compound and related piperidine scaffolds have provided valuable insights into how structural modifications influence biological activity. The presence and position of substituents on the piperidine or piperidone ring are critical for potency and selectivity. thieme-connect.com

Key findings from SAR studies on related piperidine structures include:

Halogen Substitution : The bromine atom is known to enhance binding affinity and specificity for certain targets, potentially through halogen bonding. In studies of piperidone inhibitors of farnesyltransferase, moving a bromo substituent from the 4-position to the 2-position of a phenyl ring attached to the piperidone scaffold increased inhibitory potency threefold. acs.org

Methyl Group Influence : The N-methyl group affects the compound's lipophilicity and membrane permeability, which are crucial pharmacokinetic properties.

Ring Substitutions : Introducing a methyl group at the 1 or 3-position of a related tetrahydropyridoindole ring resulted in a significant boost in activity, with low double-digit nanomolar potency. acs.org Conversely, adding a gem-dimethyl moiety at the 3-position negatively affected both potency and efficacy. acs.org

The following table summarizes SAR data from studies on various piperidine analogues, illustrating the impact of different substituents on biological activity.

| Compound/Analogue Base | Modification | Biological Target/Activity | Observed Effect | Reference |